5-bromo-N-phenylfuran-3-carboxamide
Description
5-Bromo-N-phenylfuran-3-carboxamide is a halogenated furan derivative characterized by a bromine atom at the 5-position of the furan ring and a phenyl-substituted carboxamide group at the 3-position.
Properties
IUPAC Name |
5-bromo-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-10-6-8(7-15-10)11(14)13-9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSDUATYSIAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=COC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromofuran-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for 5-bromo-N-phenylfuran-3-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-phenylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation: Major products are furanones.
Reduction: Major products are dihydrofuran derivatives.
Scientific Research Applications
5-bromo-N-phenylfuran-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-N-phenylfuran-3-carboxamide to key analogs, focusing on structural variations, substituent effects, and inferred properties.
Positional Isomerism: Furan-2-Carboxamide vs. Furan-3-Carboxamide
- 5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide ():
This compound features a carboxamide at the furan-2-position, a bromine at the 5-position, and a para-morpholinyl/meta-chloro-substituted phenyl group. The morpholine moiety enhances solubility due to its polar nature, while the chloro substituent may influence steric interactions in biological targets. The furan-2-carboxamide configuration allows for distinct hydrogen-bonding patterns compared to the 3-position isomer . - The furan-2-carboxamide orientation aligns with common pharmacophores in kinase inhibitors, suggesting possible therapeutic relevance .
Substituent Effects on the Phenyl Ring
- Morpholinyl and Chloro Substituents ():
The 3-chloro-4-morpholinylphenyl group balances lipophilicity (from chlorine) and hydrophilicity (from morpholine), optimizing membrane permeability. Such substitutions are common in central nervous system (CNS)-targeting drugs . - Quinoxaline Substituent (): The quinoxaline moiety, a bicyclic aromatic system, may confer fluorescence properties or enhance interactions with nucleic acids, making this analog relevant in anticancer or antimicrobial research .
Halogenation Patterns
- Multi-Halogenated Analogs (): Compounds like 6-(N-(4-Bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-5-bromo-3-chloro... However, excessive halogenation may reduce solubility .
Heterocyclic Core Modifications
- Benzofuran Derivatives ():
Substituting furan with benzofuran (e.g., 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide ) expands π-conjugation, improving UV absorption properties. This modification is advantageous in optoelectronic materials or photosensitizers .
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: The morpholinyl and quinoxalinyl analogs () highlight the importance of phenyl ring functionalization in drug design. The target compound’s 3-carboxamide configuration warrants exploration in underrepresented therapeutic areas.
- Synthetic Challenges : Positional isomerism in furan carboxamides demands precise regioselective synthesis, which may limit scalability .
- Data Limitations : Direct comparative studies on 3-carboxamide vs. 2-carboxamide analogs are sparse, emphasizing the need for systematic bioactivity and pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
